1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene
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Overview
Description
1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene is an aromatic compound with the molecular formula C9H6BrFO. This compound is characterized by the presence of bromine, fluorine, and a prop-2-yn-1-yloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-3-fluoro-2-nitrobenzene and propargyl alcohol.
Reaction Conditions: The nitro group is first reduced to an amine, which is then diazotized and subsequently replaced with a hydroxyl group to form 1-bromo-3-fluoro-2-hydroxybenzene.
Etherification: The hydroxyl group is then reacted with propargyl bromide under basic conditions to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Sonogashira coupling, where the alkyne group reacts with aryl halides to form substituted alkynes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene exerts its effects involves the formation of covalent bonds with target molecules. The bromine and alkyne groups are particularly reactive, allowing the compound to modify proteins and other biomolecules. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene can be compared with similar compounds such as:
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Lacks the fluorine atom, which can affect its reactivity and biological activity.
1-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)benzene: The position of the fluorine atom is different, leading to variations in chemical behavior and applications.
2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene: Contains a naphthalene ring instead of a benzene ring, resulting in different physical and chemical properties.
The presence of both bromine and fluorine atoms in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
1-bromo-3-fluoro-2-prop-2-ynoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h1,3-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXXMFWSTUXLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC=C1Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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